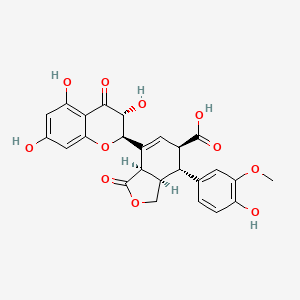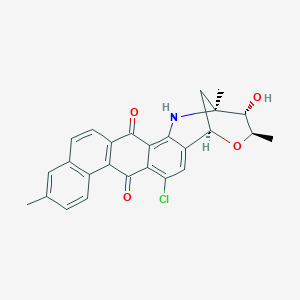
alpha-D-galactosyl undecaprenyl diphosphate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-galactosyl undecaprenyl diphosphate(2-) is dianion of alpha-D-galactosyl undecaprenyl diphosphate arising from deprotonation of both free diphosphate OH groups. It is an organophosphate oxoanion and a polyprenyl glycosyl phosphate. It is a conjugate base of an alpha-D-galactosyl undecaprenyl diphosphate.
Aplicaciones Científicas De Investigación
Structural Analysis of Enzymes : Fujihashi et al. (2001) reported the crystal structure of undecaprenyl diphosphate synthase (UPS), a key enzyme in bacterial cell wall biosynthesis. This study provides insights into the enzyme's mechanism and its interaction with substrates like alpha-D-galactosyl undecaprenyl diphosphate (Fujihashi et al., 2001).
Substrate Utilization in Glycosyltransferases : Lougheed et al. (1999) demonstrated that alpha-galactosyl fluoride, a compound related to alpha-D-galactosyl undecaprenyl diphosphate, can function as a substrate for specific glycosyltransferases. This finding is significant for understanding the enzymatic processes in bacterial systems (Lougheed et al., 1999).
Role in N-linked Glycosylation : Weerapana et al. (2005) studied the role of undecaprenyl pyrophosphate-linked bacillosamine, an intermediate similar to alpha-D-galactosyl undecaprenyl diphosphate, in bacterial N-linked glycosylation. The synthetic version of this compound aids in exploring the enzymes involved in this pathway (Weerapana et al., 2005).
Biosynthesis of Bacterial Cell Walls : Manat et al. (2014) discussed the metabolism of undecaprenyl phosphate in bacterial cell-wall synthesis. Since alpha-D-galactosyl undecaprenyl diphosphate is involved in similar pathways, this research provides contextual understanding of its role (Manat et al., 2014).
Gene Cloning and Enzyme Purification : Shimizu et al. (1998) successfully cloned the gene for undecaprenyl diphosphate synthase, providing valuable information for studies on enzymes involved in prenyl chain elongation, similar to those interacting with alpha-D-galactosyl undecaprenyl diphosphate (Shimizu et al., 1998).
Analysis of Cis-prenyl Chain Elongating Enzymes : Kharel & Koyama (2003) provided a molecular analysis of cis-prenyl chain elongating enzymes, offering insights into enzymes similar to those interacting with alpha-D-galactosyl undecaprenyl diphosphate (Kharel & Koyama, 2003).
Propiedades
Nombre del producto |
alpha-D-galactosyl undecaprenyl diphosphate(2-) |
|---|---|
Fórmula molecular |
C61H100O12P2-2 |
Peso molecular |
1087.4 g/mol |
Nombre IUPAC |
[oxido-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C61H102O12P2/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-70-74(66,67)73-75(68,69)72-61-60(65)59(64)58(63)57(45-62)71-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)(H,68,69)/p-2/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58+,59+,60-,61-/m1/s1 |
Clave InChI |
WADQQVAMGZIDFQ-NOHJVBJWSA-L |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




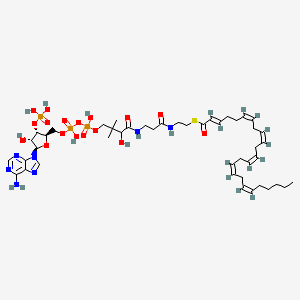
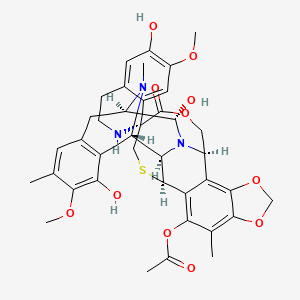
![4-[[[(3S,6R,7S,8aS)-3-(4-acetamidobutyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl]-oxomethyl]amino]butyl-trimethylammonium](/img/structure/B1264462.png)
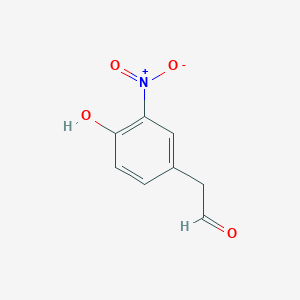
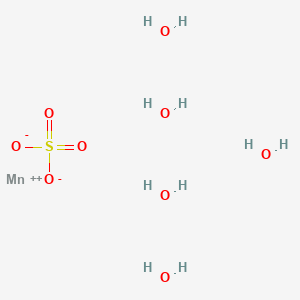


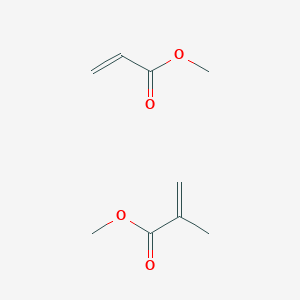
![Benzo[e]indolium](/img/structure/B1264472.png)

